Cas no 1216144-12-5 (5-(2,4-Dichlorophenyl)-2-furohydrazide)
5-(2,4-Dichlorophenyl)-2-furohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,4-Dichlorophenyl)-2-furohydrazide
- 5-(2,4-dichlorophenyl)furan-2-carbohydrazide
- STL355331
- BBL026504
- H5500
- 2-furancarboxylic acid, 5-(2,4-dichlorophenyl)-, hydrazide
-
- MDL: MFCD12402238
- Inchi: 1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16)
- InChI Key: OHUWXNFHAVKQAE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1=CC=C(C(NN)=O)O1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 291
- Topological Polar Surface Area: 68.3
5-(2,4-Dichlorophenyl)-2-furohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D135000-250mg |
5-(2,4-Dichlorophenyl)-2-furohydrazide |
1216144-12-5 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D135000-500mg |
5-(2,4-Dichlorophenyl)-2-furohydrazide |
1216144-12-5 | 500mg |
$ 300.00 | 2022-06-05 | ||
| TRC | D135000-1000mg |
5-(2,4-Dichlorophenyl)-2-furohydrazide |
1216144-12-5 | 1g |
$ 480.00 | 2022-06-05 | ||
| abcr | AB416704-500 mg |
5-(2,4-Dichlorophenyl)-2-furohydrazide |
1216144-12-5 | 500MG |
€195.40 | 2023-02-19 | ||
| abcr | AB416704-1 g |
5-(2,4-Dichlorophenyl)-2-furohydrazide |
1216144-12-5 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB416704-500mg |
5-(2,4-Dichlorophenyl)-2-furohydrazide; . |
1216144-12-5 | 500mg |
€205.00 | 2025-02-14 | ||
| abcr | AB416704-1g |
5-(2,4-Dichlorophenyl)-2-furohydrazide; . |
1216144-12-5 | 1g |
€237.00 | 2025-02-14 | ||
| Ambeed | A768852-1g |
5-(2,4-DIchlorophenyl)-2-furohydrazide |
1216144-12-5 | 95% | 1g |
$178.0 | 2024-04-25 | |
| A2B Chem LLC | AI14091-500mg |
5-(2,4-Dichlorophenyl)-2-furohydrazide |
1216144-12-5 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI14091-1g |
5-(2,4-Dichlorophenyl)-2-furohydrazide |
1216144-12-5 | >95% | 1g |
$439.00 | 2024-04-20 |
5-(2,4-Dichlorophenyl)-2-furohydrazide Suppliers
5-(2,4-Dichlorophenyl)-2-furohydrazide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-(2,4-Dichlorophenyl)-2-furohydrazide
Introduction to 5-(2,4-Dichlorophenyl)-2-furohydrazide (CAS No. 1216144-12-5) in Modern Chemical and Pharmaceutical Research
5-(2,4-Dichlorophenyl)-2-furohydrazide, identified by the chemical abstracts service number 1216144-12-5, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic hydrazide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound’s molecular framework, featuring a furoic acid hydrazide moiety attached to a 2,4-dichlorophenyl group, positions it as a versatile intermediate in the synthesis of biologically active molecules.
The 2,4-dichlorophenyl substituent enhances the electrophilicity of the aromatic ring, making it a valuable scaffold for further functionalization. This characteristic has been exploited in various synthetic pathways, particularly in the development of novel pharmaceutical agents. The hydrazide group, on the other hand, is well-known for its reactivity in forming imines and hydrazones, which are crucial intermediates in drug synthesis.
In recent years, 5-(2,4-Dichlorophenyl)-2-furohydrazide has been explored for its role in the development of antimicrobial and anticancer agents. The combination of the electron-withdrawing effects of chlorine atoms and the electron-donating nature of the furohydrazide moiety creates a balanced system that can interact with biological targets effectively. Studies have demonstrated its potential in inhibiting specific enzymes and receptors involved in pathogenic processes.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to create derivatives with enhanced pharmacological properties. For instance, modifications at the 2,4-dichlorophenyl group have led to compounds with improved solubility and bioavailability, critical factors for drug efficacy.
The chemical reactivity of 5-(2,4-Dichlorophenyl)-2-furohydrazide has also been harnessed in catalytic processes. Its ability to participate in nucleophilic addition reactions makes it a candidate for use in asymmetric synthesis, where enantioselective control is paramount. Such applications are particularly relevant in the pharmaceutical industry, where enantiomerically pure compounds are often required.
Advances in computational chemistry have further illuminated the potential of this compound. Molecular modeling studies have predicted favorable interactions between 5-(2,4-Dichlorophenyl)-2-furohydrazide and various biological targets, providing insights into its mechanism of action. These predictions have guided experimental efforts, leading to more efficient synthetic routes and higher yields.
The compound’s stability under various conditions has also been a focus of research. Studies have shown that it maintains its integrity under controlled temperatures and pH levels, making it suitable for industrial-scale synthesis. This stability is crucial for ensuring consistent quality in pharmaceutical production.
From a regulatory perspective, 5-(2,4-Dichlorophenyl)-2-furohydrazide (CAS No. 1216144-12-5) benefits from a well-documented safety profile when handled under appropriate conditions. While further research is always ongoing to expand its applications, current data suggest that it poses minimal risk when used responsibly in laboratory settings.
The future prospects for this compound are promising. Ongoing research aims to uncover new synthetic methodologies and expand its therapeutic applications. Collaborative efforts between academia and industry are expected to yield innovative derivatives with significant medical value.
In conclusion,5-(2,4-Dichlorophenyl)-2-furohydrazide represents a cornerstone in modern chemical and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents. As research continues to evolve,CAS No 1216144-12-5 will undoubtedly play a pivotal role in advancing drug discovery and development.
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